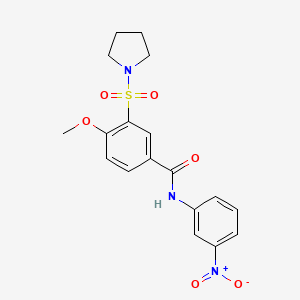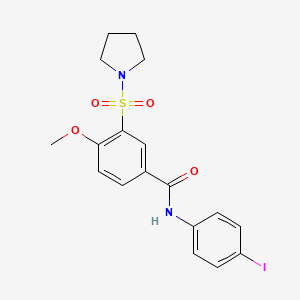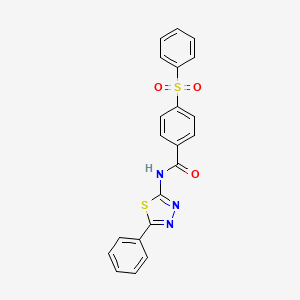
4-methoxy-N-(3-nitrophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide
概要
説明
4-methoxy-N-(3-nitrophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a methoxy group, a nitrophenyl group, a pyrrolidinylsulfonyl group, and a benzamide core, making it a molecule of interest for its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-nitrophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 3-nitroaniline to produce 4-methoxy-N-(3-nitrophenyl)benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would also be a key consideration for industrial applications.
化学反応の分析
Types of Reactions
4-methoxy-N-(3-nitrophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(3-nitrophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide.
Reduction: Formation of 4-methoxy-N-(3-aminophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-methoxy-N-(3-nitrophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the sulfonyl group can enhance the compound’s solubility and stability. The pyrrolidinyl group may contribute to the compound’s binding affinity and specificity for its targets .
類似化合物との比較
Similar Compounds
- 4-methoxy-N-(4-nitrophenyl)benzamide
- 4-methoxy-N-(2-nitrophenyl)benzamide
- 4-methoxy-N-(3-methylphenyl)benzamide
Uniqueness
4-methoxy-N-(3-nitrophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide is unique due to the presence of the pyrrolidin-1-ylsulfonyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This group enhances the compound’s solubility, stability, and potential biological activities, making it a valuable molecule for further research and development .
特性
IUPAC Name |
4-methoxy-N-(3-nitrophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-27-16-8-7-13(11-17(16)28(25,26)20-9-2-3-10-20)18(22)19-14-5-4-6-15(12-14)21(23)24/h4-8,11-12H,2-3,9-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTZFUZXWNMTAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B3541837.png)

![5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B3541866.png)
![[4-[(Z)-[3-(4-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B3541873.png)
![benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B3541880.png)
![4-fluoro-3-(1-piperidinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3541887.png)
![N-(2,6-dimethylphenyl)-4-[(4-methylphenyl)sulfonylmethyl]benzamide](/img/structure/B3541904.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3541905.png)

![3,4-dichlorobenzyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate](/img/structure/B3541919.png)
![3-[[3-(Diethylsulfamoyl)-4-methoxybenzoyl]amino]benzoic acid](/img/structure/B3541922.png)
![N-[4-(acetylamino)phenyl]-2-[(2-nitrophenyl)sulfonyl]benzamide](/img/structure/B3541940.png)
![2-chloro-N-(2-chlorophenyl)-5-[(2-chlorophenyl)sulfamoyl]benzamide](/img/structure/B3541941.png)
![1H-benzotriazol-1-yl{2-[(2-nitrophenyl)sulfonyl]phenyl}methanone](/img/structure/B3541949.png)
